Citalopram-d4 Hydrobromide Salt

Isotopic purity Stable isotope labeling Internal standard quality

Quantitative LC-MS/MS analysis of citalopram in biological matrices requires a co-eluting internal standard to correct for matrix effects that unlabeled structural analogs cannot address. Citalopram-d4 Hydrobromide Salt provides a +4 Da mass shift with near-identical extraction recovery, ionization efficiency, and chromatographic retention to the target analyte. • Normalizes ion suppression & extraction variability across plasma, serum, and urine at low ng/mL levels • ≥98% chemical purity with ≥98 atom% D isotopic purity ensures minimal interference at analyte retention time • 3-year solid-state stability at -20°C reduces re-order frequency for high-volume clinical TDM panels

Molecular Formula C20H22BrFN2O
Molecular Weight 409.3 g/mol
CAS No. 1219803-58-3
Cat. No. B602442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCitalopram-d4 Hydrobromide Salt
CAS1219803-58-3
Synonyms1-​[3-​(Dimethylamino)​propyl]​-​1-​(4-​fluorophenyl-d4)​-​1,​3-​dihydro-5-​isobenzofurancarboni​trile Monohydrobromide;  (±)​-​Citalopram-d4 Hydrobromide;  Apertia-d4;  Celexa-d4;  Cheer-d4;  Cipram-d4;  Cipramil-d4;  Citalopram-d4 hydrobromide;  Citopram-d4;  Elopram-d4;  Lecital-d4;  Lu 10-​171B-d4;  Lupram-d4;  Pramcit-d4;  Prisdal-d4;  S-​Pram-d4;  Sepram-d4;  Seropram-d4
Molecular FormulaC20H22BrFN2O
Molecular Weight409.3 g/mol
Structural Identifiers
SMILESCN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Br
InChIInChI=1S/C20H21FN2O.BrH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H/i5D,6D,7D,8D;
InChIKeyWIHMBLDNRMIGDW-VBMPRCAQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Pale Yellow Solid

Citalopram-d4 Hydrobromide Salt (CAS 1219803-58-3): Procurement-Ready Technical Profile for Quantitative Bioanalysis


Citalopram-d4 Hydrobromide Salt is a stable isotope-labeled internal standard incorporating four deuterium atoms at the 4-fluorophenyl ring, with a molecular weight of 409.33 g/mol and the molecular formula C20H17D4FN2O·HBr . It is the deuterated analog of the selective serotonin reuptake inhibitor (SSRI) citalopram hydrobromide and is specifically designed for use as an internal standard in GC-MS or LC-MS quantification of citalopram in biological matrices . Commercial specifications from multiple ISO-certified vendors report chemical purity ≥97% (HPLC) and isotopic purity ≥98 atom% D . The hydrobromide salt form provides a solubility of 50 mM in ethanol and 10 mM in water, making it suitable for preparation of stock solutions compatible with typical reversed-phase LC mobile phases .

Why Citalopram-d4 Hydrobromide Salt Cannot Be Replaced by Unlabeled Citalopram or Other Deuterated Analogs in Validated Quantitative Workflows


Quantitative LC-MS/MS methods for citalopram in plasma, serum, or urine require a co-eluting internal standard that exhibits near-identical extraction recovery, ionization efficiency, and chromatographic retention to the target analyte [1]. Unlabeled structural analogs (e.g., alprenolol or other SSRIs) fail to correct for analyte-specific matrix effects and variable recovery because differential ionization suppression and extraction behavior bias the calculated concentration, particularly at low ng/mL levels [2]. Within the class of deuterated citalopram standards, the number and position of deuterium labels directly affect the mass shift from the analyte, isotopic cross-contamination from incomplete labeling, and the magnitude of the chromatographic deuterium isotope effect [3]. Selecting the wrong deuterated variant introduces systematic quantification errors that regulatory guidelines (EMA, FDA bioanalytical method validation) deem unacceptable for bioequivalence studies and therapeutic drug monitoring [1].

Citalopram-d4 Hydrobromide Salt: Quantitative Comparator Evidence for Scientific Selection


Isotopic Purity of Citalopram-d4 Hydrobromide Salt Versus Typical Citalopram-d6 Specifications

Citalopram-d4 Hydrobromide Salt from ISO 17034-certified reference material producers achieves isotopic purity of 98.5 atom% D [1], exceeding the typical atom% D specification of 95–96% reported for many citalopram-d6 products . Higher isotopic purity reduces the fraction of unlabeled (d0) and under-labeled (d1–d3) species that co-elute with and contribute signal at the m/z channel of the unlabeled analyte, thereby minimizing systematic positive bias in calculated citalopram concentrations [2].

Isotopic purity Stable isotope labeling Internal standard quality

Chemical Purity of Citalopram-d4 Hydrobromide Salt: ≥99% Deuterated Forms (d1–d4) Specification

Citalopram-d4 Hydrobromide Salt supplied by Cayman Chemical carries a purity specification of ≥99% deuterated forms (d1–d4) , which is superior to the ≥97% (HPLC) specification of the Tocris/R&D Systems product listing and the ≥95% minimum purity offered by several generic catalog suppliers . The higher purity reduces the presence of non-citalopram-related impurities that could generate extraneous chromatographic peaks or suppress ionization in multi-analyte SSRI panels.

Chemical purity HPLC Quality control

Mass Shift Adequacy: Citalopram-d4 (Δm/z +4) Versus Citalopram-d6 (Δm/z +6) in Avoiding Isotopic Overlap

Citalopram-d4 produces a molecular ion at approximately m/z 329.2 ([M+H]+ free base), providing a +4 Da mass shift from unlabeled citalopram (m/z ~325.2) . This mass difference exceeds the naturally occurring [M+2] isotopic peak of the analyte (primarily from 13C2 and 37Cl contributions), which is typically <0.5% relative abundance [1]. In contrast, a +3 Da shift (as would occur with a hypothetical d3 variant) risks partial overlap with the [M+2] and [M+3] isotope cluster of the analyte at high concentrations, potentially compromising lower limit of quantification (LLOQ) accuracy. Citalopram-d6 provides a +6 Da shift, but the additional synthetic complexity and cost may not yield proportionally better analytical performance if the +4 Da shift already achieves adequate separation .

Mass spectrometry Isotopic distribution Internal standard selection

Salt Form Equivalence: Citalopram-d4 Hydrobromide Versus Citalopram-d4 Free Base or Oxalate Salt

Citalopram-d4 Hydrobromide Salt is the direct deuterated counterpart of citalopram hydrobromide, the same salt form used in the pharmaceutical drug substance (Celexa®) [1]. This ensures identical counter-ion behavior during sample extraction (liquid-liquid extraction or solid-phase extraction) and equivalent solubility profiles. The hydrobromide salt demonstrates solubility of 50 mM in ethanol and 10 mM in water , whereas the oxalate salt form of (S)-citalopram-d4 requires different solvent systems and may exhibit differential partitioning in organic extraction solvents [2]. Mismatched salt forms between analyte and internal standard can introduce extraction bias, particularly when protein precipitation or liquid-liquid extraction is employed.

Salt form Solubility Internal standard formulation

ISO 17034 Reference Material Certification and Regulatory Readiness

Citalopram-d4 Hydrobromide Salt is available as an ISO 17034-certified reference material from producers such as CATO and 西域质检 (Xiyu), with certificates designed in accordance with ISO Guide 31 and verified under ISO/IEC 17025 quality systems [1][2]. This certification level provides documented metrological traceability, assigned purity values with expanded uncertainty, and batch-specific Certificates of Analysis that meet the requirements for Abbreviated New Drug Applications (ANDA) and commercial pharmaceutical quality control [3]. In contrast, many deuterated citalopram variants are supplied solely as 'research-grade' chemicals without ISO 17034 accreditation, which may necessitate additional in-house qualification and characterization before use in GxP-regulated environments.

Reference material ISO 17034 Regulatory compliance

Storage Stability and Long-Term Usability of Citalopram-d4 Hydrobromide Salt

Citalopram-d4 Hydrobromide Salt powder demonstrates long-term stability when stored at -20°C with a shelf-life of up to 3 years , which is comparable to or better than the storage requirements for citalopram-d6 certified reference materials that are typically supplied as methanolic solutions requiring -20°C storage and carry a shorter unopened ampoule shelf-life due to solvent evaporation concerns . In solution, citalopram-d4 hydrobromide can be maintained at -80°C for 6 months or at -20°C for 1 month in sealed, moisture-protected vessels , providing operational flexibility for laboratories preparing stock solutions from solid material rather than purchasing pre-formulated ampoules.

Stability Storage conditions Reference standard management

Prioritized Application Scenarios for Citalopram-d4 Hydrobromide Salt Based on Quantified Differentiation Evidence


Regulatory Bioanalytical Method Validation for Citalopram in Plasma (FDA/EMA Guidelines)

Citalopram-d4 Hydrobromide Salt is the preferred internal standard for LC-MS/MS method validation in human plasma supporting ANDA submissions, where the hydrobromide salt form matches the pharmaceutical analyte and ISO 17034-certified material meets GLP traceability requirements [1]. The ≥99% chemical purity and ≥98.5% isotopic purity ensure minimal interference at the analyte retention time, enabling method accuracy of 85–115% across the calibration range .

High-Throughput Therapeutic Drug Monitoring (TDM) of SSRIs in Clinical Laboratories

The +4 Da mass shift of citalopram-d4 provides adequate separation from unlabeled citalopram without the procurement premium of citalopram-d6, making it cost-effective for high-volume clinical TDM panels that simultaneously quantify citalopram, fluoxetine, paroxetine, and sertraline from a single plasma aliquot [2]. The 3-year solid-state stability at -20°C minimizes re-order frequency for busy clinical chemistry laboratories.

Forensic Toxicology Quantification of Citalopram in Post-Mortem Whole Blood

In forensic applications where matrix effects from decomposed blood are severe, citalopram-d4 Hydrobromide Salt co-elutes with citalopram to compensate for variable ion suppression and extraction recovery [3]. The documented isotopic purity reduces the risk of false-negative or false-positive quantification in medico-legal contexts where results must withstand courtroom scrutiny [4].

Citalopram Pharmaceutical Impurity Profiling and Quality Control Release Testing

ISO 17034-certified citalopram-d4 Hydrobromide Salt serves as a reference standard for quantifying citalopram-related impurities in drug substance and drug product, with traceability to USP or EP pharmacopeial monographs where available [1]. The high purity specification supports accurate determination of impurity levels at the 0.05% ICH Q3A reporting threshold.

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